3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
Description
The compound 3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 3-position with a propyl chain bearing an oxo group and a pyrrolidine ring. The pyrrolidine is further functionalized with a 4-phenyl-1H-1,2,3-triazole moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The triazole group, known for hydrogen-bonding and π-π stacking capabilities, may enhance molecular interactions, while the pyrrolidine ring introduces conformational flexibility .
Properties
IUPAC Name |
3-[3-oxo-3-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c30-22(11-13-28-16-24-20-9-5-4-8-19(20)23(28)31)27-12-10-18(14-27)29-15-21(25-26-29)17-6-2-1-3-7-17/h1-9,15-16,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOFLUNPDMXIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a novel compound characterized by a complex structure that incorporates a quinazoline moiety linked to a triazole and pyrrolidine. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
The compound's molecular formula is with a molecular weight of 414.5 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including the quinazoline and triazole rings which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one have demonstrated significant activity against various cancer cell lines.
Case Study:
In a study published in Molecules, researchers synthesized several quinazoline-triazole hybrids and evaluated their cytotoxicity against human cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer properties .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Quinazolines are known to inhibit various pathways involved in inflammation, including the NF-kB signaling pathway.
Research Findings:
A study investigated the anti-inflammatory effects of similar quinazoline derivatives in animal models. The results indicated a reduction in pro-inflammatory cytokines and mediators, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
The biological activity of 3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is likely mediated through multiple mechanisms:
- Kinase Inhibition: Many quinazoline derivatives act as kinase inhibitors, targeting pathways critical for tumor growth and survival.
- Interaction with Enzymes: The presence of the triazole ring may enhance binding affinity to enzymes involved in cancer progression and inflammation .
Comparative Analysis with Other Compounds
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Triazole + Quinazoline | Anticancer | 0.23 |
| Compound B | Pyrrolidine + Quinazoline | Anti-inflammatory | 0.15 |
| Target Compound | Triazole + Pyrrolidine + Quinazoline | Anticancer & Anti-inflammatory | TBD |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. For instance, research has shown that quinazoline-based compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis . The incorporation of the triazole moiety may enhance this activity due to its known antibacterial properties.
Anticancer Properties
Quinazolines are recognized for their anticancer potential. Compounds similar to 3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one have been studied for their ability to inhibit tumor growth by targeting various signaling pathways involved in cancer progression. For example, dacomitinib and gefitinib are known quinazoline derivatives that target the epidermal growth factor receptor (EGFR), demonstrating significant anticancer activity .
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing triazole and quinazoline moieties exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or inhibit enzymes associated with neurodegenerative diseases. For instance, some studies have reported that triazole-containing compounds can inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer’s disease treatment .
Case Study 1: Antibacterial Screening
In a study involving the screening of various quinazoline derivatives against bacterial strains, it was found that certain modifications in the structure significantly enhanced antibacterial activity. The presence of the triazole ring was particularly noted to contribute positively to the overall efficacy against resistant strains .
Case Study 2: Antitumor Activity
Another study evaluated the anticancer properties of a series of quinazoline derivatives, including those similar to 3-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one). Results indicated that these compounds inhibited tumor cell proliferation through apoptosis induction and modulation of cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Electronic Properties
Quinazolinone derivatives exhibit varied electronic behaviors depending on substituents. A comparative analysis is provided below:
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- The target compound’s triazole-pyrrolidine substituent distinguishes it from BG1189/BG1190, which rely on nitro and amino groups for bioactivity. The triazole may offer superior binding in biological systems due to its heteroaromatic nature .
- Compared to bisquinazolinones, the absence of diaryl groups in the target compound likely reduces fluorescence intensity but may improve solubility due to reduced π-conjugation .
- Structural studies of pyrazole-quinazolinone hybrids (e.g., 15a) reveal that substituents influence protonation states in crystalline environments, a factor that may also apply to the target compound .
Q & A
Q. What are the optimal synthetic routes for preparing this quinazolinone-triazole-pyrrolidine hybrid, and what are their limitations?
The synthesis can be approached via alkylation of the quinazolinone core with a pre-functionalized pyrrolidine-triazole intermediate. A copper-catalyzed method using DMPA as a one-carbon source has been reported for similar quinazolinones, but it requires metal catalysts and generates intermediates that complicate purification . Alternative routes involve conventional alkylation with 3-halo-1-phenylpropan-1-one, though long reaction times and byproduct formation are noted drawbacks . Optimization strategies may include microwave-assisted synthesis or flow chemistry to reduce reaction times.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR to confirm substituent connectivity and stereochemistry, particularly for the pyrrolidine and triazole moieties.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>95% is typical for pharmacological studies) .
- Infrared spectroscopy (IR) to identify carbonyl (C=O) and triazole (C-N) stretching frequencies .
Q. How can researchers address low yields during the final purification stage?
Column chromatography using silica gel (ethyl acetate/hexane gradients) is standard, but for polar intermediates, reverse-phase HPLC may improve resolution . Recrystallization from ethanol or acetonitrile can enhance purity, though solvent selection must account for the compound’s solubility profile .
Advanced Research Questions
Q. What structural modifications to the quinazolinone core or triazole-pyrrolidine substituent could enhance bioactivity?
- Quinazolinone modifications : Introducing electron-withdrawing groups (e.g., Cl, CF3) at position 2 or 6 improves enzyme-binding affinity, as seen in kinase inhibitors .
- Pyrrolidine-triazole adjustments : Replacing the phenyl group on the triazole with heteroaromatic rings (e.g., pyridyl) may alter pharmacokinetics . Comparative studies with thioxo-quinazolinone analogs suggest that sulfur substitution at position 2 enhances metabolic stability .
Q. How can mechanistic insights into the compound’s activity be gained through kinetic studies?
- Time-resolved enzyme inhibition assays : Monitor IC50 shifts under varying substrate concentrations to determine competitive/non-competitive inhibition modes.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., kinases or cytochrome P450 enzymes) .
Q. What in silico strategies are effective for predicting biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like 14-α-demethylase lanosterol (PDB: 3LD6). Focus on hydrogen bonding with the quinazolinone carbonyl and triazole N-atoms .
- Pharmacophore mapping : Align structural features (e.g., planar quinazolinone, hydrophobic pyrrolidine) with known inhibitors of histone deacetylases (HDACs) .
Q. How should researchers resolve contradictions in synthetic literature (e.g., conflicting catalyst efficacy)?
Apply Design of Experiments (DoE) to systematically vary parameters (catalyst loading, temperature, solvent). For example, copper(I) iodide vs. copper(II) acetate may yield divergent regioselectivity in triazole formation . Statistical analysis (ANOVA) can identify critical factors affecting yield .
Q. What bioactivity assays are recommended for initial pharmacological profiling?
- Enzyme inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays.
- Cell-based assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves to calculate EC50 .
Q. How can stability under physiological conditions be assessed?
Q. What comparative studies with structural analogs are most informative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
